(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine core and various functional groups such as methoxy, fluorobenzyl, and benzylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of the pyrimidine core and the introduction of the various substituents. Common synthetic methods include:
Ullmann-type reactions: These involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These involve the coupling of phenols with arylboronic acids catalyzed by copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst optimization may be employed.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Ethyl acetoacetate .
Uniqueness
(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H21FN2O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(5E)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H21FN2O6/c1-33-20-9-7-19(8-10-20)29-25(31)21(24(30)28-26(29)32)13-16-6-11-22(23(14-16)34-2)35-15-17-4-3-5-18(27)12-17/h3-14H,15H2,1-2H3,(H,28,30,32)/b21-13+ |
InChI Key |
KNAGUFDQYARBAW-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)OC)C(=O)NC2=O |
Origin of Product |
United States |
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